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molecular formula C11H12BrNO B3130896 4-bromo-N-cyclopropyl-2-methylbenzamide CAS No. 345965-99-3

4-bromo-N-cyclopropyl-2-methylbenzamide

Cat. No. B3130896
M. Wt: 254.12 g/mol
InChI Key: OJCAKOFFLWVGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284317B2

Procedure details

To a stirred solution of 4-bromo-2-methylbenzoic acid (300 g, 1.4 mol) in DCM (8.4 L) at rt was added cyclopropanamine (79.64 g, 1.4 mol) and EDC (320.9 g, 1.67 mol) in one portion. After stirring overnight, the solution was washed with water and the aqueous phase was reextracted with DCM. The combined organic phases were dried over Na2SO4, filtered and evaporated. The remaining solid was triturated with diisopropyl ether, filtered, washed and dried in vaccuo to yield 260 g (73.4%) 4-bromo-N-cyclopropyl-2-methylbenzamide: 1H-NMR (300 MHz, CDCl3): δ =7.34 (s, 1H), 7.27 (d, 1H), 7.14 (d, 1H), 5.96 (bs, 1H), 2.85 (m, 1H), 2.38 (s, 3H), 0.85 (m, 2H), 0.59 (m, 2H) ppm.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
79.64 g
Type
reactant
Reaction Step One
Name
Quantity
320.9 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([CH3:11])[CH:3]=1.[CH:12]1([NH2:15])[CH2:14][CH2:13]1.C(Cl)CCl>C(Cl)Cl>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:15][CH:12]2[CH2:14][CH2:13]2)=[O:8])=[C:4]([CH3:11])[CH:3]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
79.64 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
320.9 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
8.4 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The remaining solid was triturated with diisopropyl ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried in vaccuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)NC2CC2)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 260 g
YIELD: PERCENTYIELD 73.4%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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